molecular formula C12H23NO10 B1212837 Polylactosamine CAS No. 13000-25-4

Polylactosamine

Cat. No. B1212837
CAS RN: 13000-25-4
M. Wt: 341.31 g/mol
InChI Key: LAVNEPYDFKGEOD-JVCRWLNRSA-N
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Description

Polylactosamine is a recurring motif in eukaryotic glycans, found in both N- and O- linked glycoproteins as well as in glycolipids . It forms a lectin recognition site and also acts as a platform for presenting diverse additional modifications, such as terminal cell-surface antigens . It plays important roles in cell adherence, development, and immunity .


Synthesis Analysis

Polylactosamine is synthesized by the alternating iterative action of β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2) and β1,4-galactosyltransferases . In B3GNT2-deficient mice, the number of polylactosamine structures was markedly lower than in wild-type mice .


Molecular Structure Analysis

The structure of human B3GNT2, a key enzyme in antennae synthesis, conserves the GT-A fold and the DxD motif that coordinates a Mg2+ ion for binding the UDP-GlcNAc sugar donor . The acceptor complex shows interactions with only the terminal Galβ (1,4)-GlcNAcβ (1,3)- disaccharide unit .


Chemical Reactions Analysis

Polylactosamine is built from repeats of an N-acetylglucosamine to the N-acetyl-lactosamine repeat as a key step of the chain elongation process . These extended “antennae” can be modified by branching off additional polylactosamine chains, by the addition of modifying groups including sulfate and fucose, and/or capped with sialic acids, or surface antigens .

Scientific Research Applications

Role in Immunity

Polylactosamine plays a significant role in many biological processes, both directly and indirectly . It is a fundamental structure of glycans present on glycoproteins and glycolipids . In the immune system, it is found on the core 2 structure of O-glycans and synthesized by core 2 GnT . It acts as a ligand for extracellular lectins such as galectin . The length of the polylactosamine chain is an important factor of immune reactions .

Impact on Signal Transduction

Polylactosamine can influence signal transduction. A loss of the physiochemical inhibitive response of polylactosamine chains promotes association of receptors, thereby inducing excessive signal transduction and an enhanced immune response .

Interaction with T-Cells and B-Cells

Polylactosamine interacts with T-cells and B-cells, which are known as the receptor proteins in co-stimulatory signaling of the T-cell receptor (TCR) and B-cell receptor (BCR) signal transduction networks .

Role in Apoptosis

In mouse T-cells, galectin-1 binds to polylactosamine on the core 2 O-glycan structure of spleen cells and induces apoptosis . This induction of apoptosis occurs only in the immature thymocytes .

Influence on Metastasis and Tumor Rejection

The expression of sialyl Lewis x (sLe x) antigens on polylactosamine and the length of the polylactosamine chain affect metastasis and rejection of tumor mediated by the cytotoxicity of NK cell .

Role in Wnt/β-Catenin Signalling

The single human homolog, B3GnT2, promotes extension of polylactosamine chains at multiple N-glycans on LRP6, thereby enhancing trafficking of LRP6 to the plasma membrane and promoting Wnt/β-catenin signalling .

Future Directions

The prevalence of tumor-associated polylactosamine glycans in primary and metastatic breast cancer tissues indicates new mechanistic insights into the development and progression of breast cancers . The presence of these glycans could be targeted for therapeutic strategies and further evaluation as potential prognostic biomarkers .

properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO10/c13-4(1-14)7(18)11(5(17)2-15)23-12-10(21)9(20)8(19)6(3-16)22-12/h1,4-12,15-21H,2-3,13H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVNEPYDFKGEOD-JVCRWLNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100787-31-3
Record name Polylactosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100787-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

341.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

CAS RN

13000-25-4, 100787-31-3
Record name 2-Amino-2-deoxy-4-O-β-D-galactopyranosyl-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13000-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013000254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polylactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100787313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the basic structure of polylactosamine?

A1: Polylactosamine is a repeating disaccharide unit composed of galactose (Gal) and N-acetylglucosamine (GlcNAc) linked by alternating β1-4 and β1-3 glycosidic bonds. This forms a linear chain represented as: [Galβ1-4GlcNAcβ1-3]n. [, , , ]

Q2: How are polylactosamine chains synthesized?

A2: Polylactosamine chains are synthesized by the sequential action of two glycosyltransferases: β1,4-galactosyltransferase (β1,4GalT) and β1,3-N-acetylglucosaminyltransferase (β3GnT). These enzymes alternately add galactose and N-acetylglucosamine to the growing chain. [, , ]

Q3: Can polylactosamine chains be branched?

A3: Yes, polylactosamine chains can be branched by the action of β1,6-N-acetylglucosaminyltransferases (IGnT6). These enzymes transfer GlcNAc to galactose residues within the polylactosamine chain, creating β1-6 branches. [, ]

Q4: What is the significance of α1,3-fucose residues in polylactosamine chains?

A4: α1,3-fucose residues can be added to polylactosamines by α1,3-fucosyltransferases (FucTs), creating structures like Lewis x (Lex). These fucosylated structures play a crucial role in cell adhesion and signaling, particularly in leukocyte trafficking and inflammation. [, , ]

Q5: What is the role of sialylation in polylactosamine structures?

A5: Sialic acid residues can be added to the terminal galactose residues of polylactosamines by sialyltransferases. This sialylation can affect the binding affinity of polylactosamines to various lectins and can modulate their biological activity. [, , ]

Q6: What are the major functions of polylactosamines?

A6: Polylactosamines are involved in a wide range of biological processes, including:

  • Cell adhesion and signaling: Polylactosamines act as ligands for various lectins, including galectins and selectins, mediating cell-cell and cell-matrix interactions. [, , , ]
  • Immune regulation: Polylactosamines on immune cells can modulate their activation and function. []
  • Development and differentiation: Polylactosamine expression patterns change during development and may contribute to cell fate determination. [, , ]

Q7: How do polylactosamines interact with galectin-1?

A7: Galectin-1, a β-galactoside-binding lectin, shows high affinity for polylactosamine structures. It binds to these chains on various glycoproteins, including laminin, influencing cell adhesion and migration. []

Q8: What is the role of polylactosamines in cancer?

A8: Altered polylactosamine expression is frequently observed in cancer cells and is associated with tumor progression, invasion, and metastasis. [, , , , ]

Q9: How do polylactosamines contribute to drug resistance?

A9: In some cancers, increased polylactosamine expression is correlated with resistance to chemotherapeutic agents like 5-fluorouracil (5-FU). [, ]

Q10: What are potential therapeutic strategies targeting polylactosamines?

A10: Several strategies targeting polylactosamine function in disease are being explored, including:

  • Inhibiting polylactosamine synthesis: Targeting the glycosyltransferases responsible for polylactosamine synthesis could limit their formation. [, ]
  • Blocking polylactosamine-lectin interactions: Developing inhibitors that disrupt the binding of polylactosamines to lectins, like galectins or selectins, could modulate cell adhesion and signaling pathways. [, ]

Q11: What is the role of polylactosamines in macrophage function?

A11: Macrophages exhibit increased expression of CD44 glycosylated with polylactosamines during follicular atresia, suggesting a potential role in the recognition and clearance of apoptotic cells. []

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